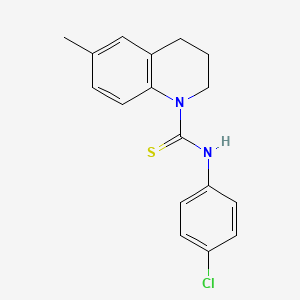

N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbothioamide moiety attached to a tetrahydroquinoline ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves the following steps:

Formation of the Tetrahydroquinoline Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydroquinoline ring. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorophenyl halides and a suitable nucleophile.

Attachment of the Carbothioamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

化学反应分析

Oxidation Reactions

The carbothioamide group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Oxidation | Mild acidic/neutral | H₂O₂, m-CPBA | N-(4-chlorophenyl)-6-methyl-1-sulfinyl/sulfonyl-tetrahydroquinoline-1-carboxamide |

-

Mechanistic Insight : The sulfur atom in the thiocarbonyl group is oxidized to sulfoxide (S=O) or sulfone (O=S=O) derivatives. This reactivity aligns with studies on similar carbothioamides .

Nucleophilic Aromatic Substitution

The electron-withdrawing 4-chlorophenyl group facilitates substitution at the para-chlorine position:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| SNAr | Polar aprotic solvent | Amines, alkoxides, or thiols | N-(4-substituted-phenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide |

-

Key Data :

Reduction of the Carbothioamide Group

The thiocarbonyl group can be reduced to a methylene amine:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Reduction | Anhydrous conditions | LiAlH₄, NaBH₄ (with catalysts) | N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide |

-

Mechanistic Pathway :

Cyclization Reactions

The tetrahydroquinoline scaffold and carbothioamide group enable intramolecular cyclization:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Cyclization | Acidic/thermal | POCl₃, PCl₅, or AlCl₃ | Thiazolo[3,2-a]tetrahydroquinoline derivatives |

-

Example :

Complexation with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Coordination | Methanol/EtOH | Cu²⁺, Fe³⁺, or Zn²⁺ salts | Metal-carbothioamide complexes (e.g., [M(L)₂]Cl₂) |

-

Structural Evidence :

Acid/Base-Mediated Rearrangements

Protonation or deprotonation induces structural changes:

| Reaction Type | Conditions | Reagents | Product |

|---|---|---|---|

| Tautomerization | Acidic (HCl) | — | Thiolactam tautomer |

-

Key Observation :

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with enzymes highlight its biochemical reactivity:

科学研究应用

Synthetic Routes

The synthesis of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves several steps:

- Formation of the Tetrahydroquinoline Ring : This is achieved through the Pictet-Spengler reaction involving an aldehyde or ketone and an amine in the presence of an acid catalyst.

- Introduction of the Chlorophenyl Group : Achieved via nucleophilic substitution using 4-chlorophenyl halides.

- Attachment of the Carbothioamide Moiety : This step involves specific reaction conditions that allow for the introduction of the carbothioamide group.

Types of Reactions

The compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form different quinoline derivatives.

- Reduction : Reduction reactions can yield amine or alcohol derivatives.

- Substitution : The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Scientific Research Applications

This compound has several promising applications in scientific research:

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent against various diseases due to its biological activities:

- Antimicrobial Properties : Studies suggest it may exhibit activity against a range of pathogens.

- Anticancer Activity : Preliminary research indicates potential efficacy in inhibiting cancer cell proliferation.

Biological Research

Research has shown that this compound can interact with multiple biological targets, indicating its potential as a lead compound for drug development:

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines in specific cellular models.

Material Science

The unique properties of this compound make it suitable for developing new materials and chemical processes.

Case Study 1: Anti-inflammatory Activity

In vitro studies demonstrated that this compound significantly reduced the production of interleukin-6 and nitric oxide in lipopolysaccharide-stimulated BV2 microglial cells. The IC50 values ranged between 20–40 µM for the most potent derivatives, showcasing its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Activity

Research conducted on various derivatives of this compound revealed notable antimicrobial effects against resistant strains of bacteria. The structure-activity relationship studies indicated that modifications to the core structure could enhance efficacy.

作用机制

The mechanism of action of N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Similar Compounds

- N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxamide

- N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

N-(4-chlorophenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-1-carbothioamide (CAS No. 893402-26-1) is a synthetic compound belonging to the class of quinoline derivatives. Its unique structure includes a chlorophenyl group, a methyl group, and a carbothioamide moiety attached to a tetrahydroquinoline ring. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

- Molecular Formula : C17H17ClN2S

- Molar Mass : 316.85 g/mol

- Boiling Point : Approximately 451.5 °C (predicted)

- Density : Approximately 1.309 g/cm³ (predicted)

- pKa : 12.71 (predicted) .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential as an anti-inflammatory and antimicrobial agent.

Anti-inflammatory Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant anti-inflammatory effects. In one study, the compound was tested for its ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The results demonstrated that it effectively reduced the production of interleukin-6 (IL-6) and nitric oxide (NO), with IC50 values ranging between 20–40 µM for the most potent derivatives .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been well-documented. A study evaluating various synthesized compounds found that this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains . This suggests potential applications in treating bacterial infections.

Table 1: Summary of Biological Activities

The mechanism underlying the anti-inflammatory effects is believed to involve the inhibition of specific signaling pathways associated with cytokine production. The compound may modulate the activity of nuclear factor kappa B (NF-kB), which plays a crucial role in inflammatory responses.

属性

IUPAC Name |

N-(4-chlorophenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2S/c1-12-4-9-16-13(11-12)3-2-10-20(16)17(21)19-15-7-5-14(18)6-8-15/h4-9,11H,2-3,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDZUGMVQVBCHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。